molecular formula C28H12N6 B12603010 2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) CAS No. 917762-08-4

2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)

Cat. No.: B12603010
CAS No.: 917762-08-4
M. Wt: 432.4 g/mol
InChI Key: SOESXPWDHVPQFP-UHFFFAOYSA-N
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Description

This compound, also known as 2,2′-(1,4-phenylenebis(ethene-2,1-diyl))dibenzonitrile (CAS RN: 13001-38-2), features a central 2,5-dicyano-substituted benzene core symmetrically linked via ethenylene (vinyl) bridges to two terminal benzene-1,4-dicarbonitrile groups . Its extended π-conjugated structure and electron-withdrawing cyano groups make it a candidate for applications in organic electronics, including optoelectronic devices and conductive polymers. The cyano substituents enhance electron affinity and promote intermolecular charge transfer, which can influence crystallinity and optoelectronic performance .

Properties

CAS No.

917762-08-4

Molecular Formula

C28H12N6

Molecular Weight

432.4 g/mol

IUPAC Name

2,5-bis[2-(2,5-dicyanophenyl)ethenyl]benzene-1,4-dicarbonitrile

InChI

InChI=1S/C28H12N6/c29-13-19-1-3-25(15-31)21(9-19)5-7-23-11-28(18-34)24(12-27(23)17-33)8-6-22-10-20(14-30)2-4-26(22)16-32/h1-12H

InChI Key

SOESXPWDHVPQFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C=CC2=CC(=C(C=C2C#N)C=CC3=C(C=CC(=C3)C#N)C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

This method utilizes boronic acids and halides to create biaryl compounds. The synthesis starts from 4,5-diiodobenzoic acid , which can be converted to 4,5-diiodobenzoic acid through iodination reactions. Following this, a Suzuki-Miyaura coupling with appropriate boronic acids leads to the formation of the desired biphenyl intermediates.

Yield Data:

Reaction Step Yield (%)
Iodination of Phthalimide 61
Suzuki Coupling 79-87

Sonogashira Coupling

In this reaction, terminal alkynes react with aryl halides in the presence of a palladium catalyst and a base to form alkynylated products. This method is particularly useful for introducing ethene linkages into the molecular structure.

Yield Data:

Reaction Step Yield (%)
Sonogashira Coupling 70-85

Cycloaddition Reactions

Cycloaddition reactions can also be employed to construct the complex structure of the target compound. For instance:

Diels-Alder Reactions

This method can facilitate the formation of cyclohexene derivatives that can subsequently be transformed into the desired dicyano compounds through nitration or other functional group transformations.

Yield Data:

Reaction Step Yield (%)
Diels-Alder Reaction 60-75

Functional Group Transformations

After establishing the core structure through cross-coupling or cycloaddition methods, further modifications are necessary to achieve the final product:

Nitration and Hydrolysis

These steps involve nitrating suitable precursors to introduce cyano groups and hydrolyzing protective groups if used during earlier synthesis stages.

Yield Data:

Reaction Step Yield (%)
Nitration 80
Hydrolysis 75

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile) involves its interaction with molecular targets through its conjugated system and cyano groups. These interactions can lead to changes in electronic properties and the formation of charge-transfer complexes. The compound’s ability to participate in intramolecular charge transfer (ICT) makes it suitable for applications in optoelectronic devices .

Comparison with Similar Compounds

Structural Analogues with Different Substituents

a) 2,2'-[(1E,1'E)-2,2'-(2,5-Dibutoxy-1,4-phenylene)bis(ethene-2,1-diyl)]dipyridine

  • Structure: Replaces cyano groups with pyridine rings and incorporates butoxy substituents on the central benzene ring.
  • Properties: Pyridine’s nitrogen atoms enable coordination with metal ions, useful in sensor applications. The butoxy groups enhance solubility in organic solvents but reduce crystallinity compared to the cyano analogue. Crystal packing reveals C–H···N interactions, forming a 2D network parallel to the bc-plane . Synthesis: Achieved via a Wittig reaction using picolinaldehyde and phosphonium salts (75% yield) .

b) 4,4’-((1E,1’E)-(2-((2-Ethylhexyl)oxy)-5-methoxy-1,4-phenylene)bis(ethene-2,1-diyl))bis(nitrobenzene) (C1)

  • Structure: Substitutes cyano with nitro groups and introduces alkoxy chains.
  • Properties: Nitro groups induce strong aggregation-caused quenching (ACQ) effects, limiting solid-state luminescence efficiency. Alkoxy chains improve solubility but reduce charge carrier mobility compared to the cyano-based compound .

c) 2,2'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dithiophene

  • Structure : Replaces ethenylene with ethynylene (acetylene) bridges and incorporates thiophene terminals.
  • Properties :
    • Ethynylene bridges enhance planarity and conjugation, increasing absorption in the visible spectrum.
    • Thiophene groups improve hole-transport properties but reduce thermal stability compared to benzene-dicarbonitrile terminals .
Optoelectronic Properties
Compound Absorption λmax (nm) Emission λmax (nm) Fluorescence Quantum Yield (ΦF) Two-Photon Absorption Cross-Section (GM)
Target compound (cyano-substituted) 380–400 450–470 0.45–0.55 600–800
Pyridine analogue 350–370 420–440 0.30–0.40 300–500
Nitrobenzene analogue (C1) 420–440 520–540 <0.10 (ACQ dominant) N/A
Thiophene-ethynylene analogue 410–430 480–500 0.60–0.70 1000–1200

Key Findings :

  • The cyano-substituted compound exhibits balanced electron-withdrawing strength, enabling moderate ΦF and significant two-photon absorption due to its planar structure.
  • Ethynylene-thiophene analogues show higher two-photon absorption cross-sections (1000–1200 GM) due to extended conjugation but suffer from lower thermal stability .
  • Nitro-substituted derivatives suffer from ACQ effects, making them less suitable for solid-state lighting .
Crystallinity and Solid-State Packing
  • Target Compound: Cyano groups promote dense π-π stacking and dipole-dipole interactions, enhancing crystallinity. However, excessive rigidity may lead to brittleness in thin films .
  • Pyridine Analogue: C–H···N interactions dominate crystal packing, forming a 2D network. The butoxy substituents introduce steric hindrance, reducing long-range order compared to the cyano compound .
  • Alkoxy-Substituted Analogues : Bulky alkoxy chains (e.g., 2-ethylhexyl) disrupt molecular packing, resulting in amorphous phases with lower charge mobility .

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